

stability of chlorpromazine hydrochloride solutions under light and temperature stress

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Compound of Interest		
Compound Name:	Chlorpromazine Hydrochloride	
Cat. No.:	B195715	Get Quote

Technical Support Center: Stability of Chlorpromazine Hydrochloride Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **chlorpromazine hydrochloride** (CPZ-HCl) solutions under light and temperature stress. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of **chlorpromazine hydrochloride** solutions?

A1: The primary factors leading to the degradation of CPZ-HCl solutions are exposure to light, elevated temperatures, and alkaline pH conditions.[1] CPZ-HCl is known to be highly photosensitive and will darken upon prolonged exposure to light.[2] Oxidation is also a key degradation pathway, particularly in alkaline media.[1]

Q2: What are the main degradation products of chlorpromazine hydrochloride?

A2: The main degradation products identified in stressed CPZ-HCl solutions are chlorpromazine sulfoxide, chlorpromazine N-oxide, and nor-chlorpromazine.[3][4][5] Under



photolytic conditions, chlorpromazine sulfoxide is a major and persistent metabolite.[6]

Q3: What are the recommended storage conditions for **chlorpromazine hydrochloride** solutions?

A3: To ensure stability, CPZ-HCl solutions should be stored at a controlled room temperature, ideally between 15-30°C (59-86°F), and protected from light.[7] Freezing of the solution should be avoided.[7] For long-term storage, it is highly recommended to use amber or other light-resistant containers.[7][8]

Q4: How stable is a compounded oral solution of **chlorpromazine hydrochloride**?

A4: A 100 mg/mL oral solution of CPZ-HCl compounded with Ora-Sweet® has been shown to be stable for at least three months when stored in amber plastic bottles at both refrigerated (2-8°C) and room temperature (20-25°C) conditions.[8] In these conditions, the drug concentration was maintained between 93.6% and 101.4% of the initial concentration.[8]

Q5: What is the optimal pH for the stability of chlorpromazine hydrochloride solutions?

A5: The pH of maximum stability for CPZ-HCl solutions is reported to be 6.67.[1] Degradation, particularly oxidation, is more likely to occur in alkaline environments.[1] Precipitation of the chlorpromazine base can occur at a pH of 6.7 to 6.8.[1]

Troubleshooting Guide

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Observed Issue	Potential Cause	Recommended Action(s)
Solution turns yellow or darkens over time.	This is a common sign of degradation due to light exposure. Chlorpromazine and its hydrochloride salt are known to darken upon prolonged light exposure.[2]	- Ensure the solution is stored in an amber, light-resistant container Minimize exposure to ambient and direct light during handling and experiments If discoloration is significant, the solution should be discarded as it indicates a loss of potency.
Solution appears opalescent or cloudy after preparation or sterilization.	The formation of water- insoluble degradation products, such as chlorpromazine N-oxide and nor-chlorpromazine, can cause opalescence.[3][4] This can be influenced by the presence of excess oxygen during processes like heat sterilization.[3]	- Prepare solutions in degassed solvent to minimize dissolved oxygen Consider sterile filtration as an alternative to heat sterilization for sensitive applications If opalescence is observed, the solution should be analyzed for purity and concentration before use.
A pink or reddish color develops in the solution.	The formation of chlorpromazine cation radicals can result in a pink coloration of the solution. This is an intermediate in the oxidative degradation pathway.	- This indicates that oxidative degradation is occurring. Ensure the solution is protected from oxidizing agents and stored under an inert atmosphere (e.g., nitrogen) if possible for long-term storage Minimize headspace in the storage container to reduce contact with air.
Unexpected peaks appear in the HPLC chromatogram.	These peaks likely correspond to degradation products such as chlorpromazine sulfoxide,	- Use a validated stability- indicating HPLC method that can resolve the parent drug from its degradation products

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chlorpromazine N-oxide, or other related substances.

Compare the retention times of the unknown peaks with those of known chlorpromazine degradation product standards, if available. - Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.

Loss of potency is observed in the absence of visible changes. Degradation can occur without obvious visual cues. Both light and temperature can contribute to a gradual loss of active ingredient concentration.

- Regularly perform quantitative analysis (e.g., HPLC) to monitor the concentration of the solution, especially if it is being stored for an extended period. - Adhere strictly to recommended storage conditions (15-30°C, protected from light).

Data on Stability of Chlorpromazine Hydrochloride Table 1: Stability of a 100 mg/mL Compounded Oral Solution of Chlorpromazine HCl in Ora-Sweet®[8]



Storage Condition	Time (Months)	Remaining Concentration (% of Initial)	Appearance
Refrigerated (2-8°C)	1	98.5%	Clear, colorless
2	96.3%	Clear, colorless	
3	93.6%	Clear, colorless	_
Room Temperature (20-25°C)	1	101.4%	Clear, colorless
2	97.8%	Clear, colorless	
3	95.2%	Clear, colorless	_

Table 2: Photodegradation Kinetics of Chlorpromazine

HCl in Aqueous Solution[6]

Light Source	Wavelength	Degradation Kinetics	Rate Constant (k)
UV(A)-Photocatalysis	365 nm	First-Order	0.21 ± 0.01 min ⁻¹
Visible Light- Photocatalysis	455 nm	First-Order	0.24 ± 0.01 min ⁻¹
UV(A)-Photolysis	365 nm	First-Order	0.19 ± 0.01 min ⁻¹
Visible Light- Photolysis	455 nm	Negligible (5% conversion)	-

Experimental Protocols

Protocol 1: Forced Degradation Study of Chlorpromazine Hydrochloride Solution

This protocol outlines a typical forced degradation study to assess the stability of a CPZ-HCl solution under various stress conditions, as recommended by ICH guidelines.[9][10][11]



1. Solution Preparation:

- Prepare a 1 mg/mL stock solution of **chlorpromazine hydrochloride** in purified water.
- For hydrolytic and oxidative stress tests, dilute the stock solution with the respective stressor to the desired concentration (e.g., 100 µg/mL).

2. Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and store at 60°C for up to 48 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at 60°C for up to 48 hours.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for up to 48 hours.
- Thermal Degradation: Store the aqueous stock solution at 60°C, protected from light, for up to 7 days.
- Photodegradation: Expose the aqueous stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

- At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
- Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a suitable concentration for analysis with the mobile phase of the analytical method.
- Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).



4. Data Evaluation:

- Calculate the percentage of degradation by comparing the peak area of chlorpromazine in the stressed samples to that of the time-zero or control sample.
- Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Chromatographic Conditions:

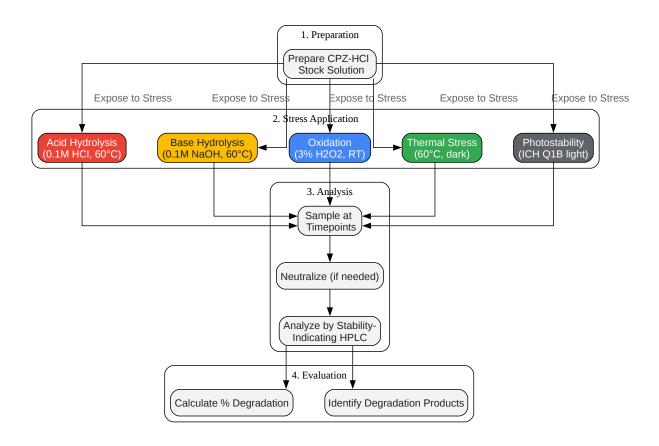
- Column: C18 (e.g., 250 x 4.6 mm, 5 μm particle size)
- Mobile Phase: A mixture of a buffer (e.g., 0.005 M ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution between chlorpromazine and its degradation products.
- Flow Rate: 1.0 mL/min
- · Detection Wavelength: 254 nm
- Injection Volume: 20 μL
- Column Temperature: 30°C

Method Validation:

The method should be validated for specificity, linearity, accuracy, precision, and robustness
according to ICH guidelines. Specificity is crucial and is demonstrated by the ability to
separate the main peak from all degradation product peaks.

Visualizations

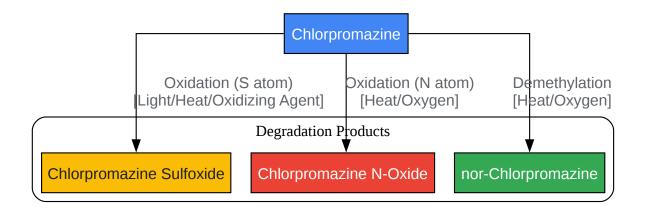




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Caption: Workflow for a forced degradation study of chlorpromazine hydrochloride.





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Caption: Primary degradation pathways of **chlorpromazine hydrochloride**.

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